21S-Argatroban

Coagulation Thrombin inhibition Stereoselectivity

Sourcing optically pure 21S-Argatroban for stereochemical quantification or metabolite analysis often entails long lead times and uncertain chiral purity. This compound resolves that bottleneck as a discrete reference standard for the 21S-epimer in Argatroban drug substance and the primary circulating metabolite M1. • Quantifies S-epimer content against the fixed 65:35 clinical diastereoisomer specification • 2- to 3-fold greater anticoagulant potency vs. 21R-Argatroban mandates precise stereochemical control • Validated for chiral HPLC methods using CHIRALPAK IA-3 columns • Supplied with full COA documentation for regulatory submission support

Molecular Formula C₂₃H₃₆N₆O₅S
Molecular Weight 508.6 g/mol
CAS No. 121785-72-6
Cat. No. B130671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21S-Argatroban
CAS121785-72-6
Synonyms(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[[(3S)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic Acid; 
Molecular FormulaC₂₃H₃₆N₆O₅S
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
InChIInChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1
InChIKeyKXNPVXPOPUZYGB-MXSMSXNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21S-Argatroban Product Specification & Stereochemistry


21S-Argatroban (CAS 121785-72-6) is the 21S-diastereoisomer of the synthetic direct thrombin inhibitor Argatroban, a peptidomimetic anticoagulant derived from L-arginine [1]. It exists as one of two epimers at the C-21 position, with the clinically administered drug product consisting of a fixed 65:35 (± 2%) mixture of 21-(R)-Argatroban (CAS 121785-71-5) and 21-(S)-Argatroban, respectively [2]. The compound is also identified as the primary circulating metabolite (M1) of Argatroban [3].

Chiral reference standard for impurity profiling and epimer ratio verification
Authentic M1 metabolite standard for bioanalytical method development
Stereochemical probe for direct thrombin inhibition mechanism studies

Why 21S-Argatroban Cannot Be Substituted


Substitution of 21S-Argatroban with either its 21R epimer or the 65:35 clinical mixture is scientifically invalid due to quantifiable differences in anticoagulant potency and the irreversible nature of stereochemical identity. In vivo coagulation assays demonstrate that 21S-Argatroban prolongs clotting times by 2- to 3-fold greater magnitude than 21R-Argatroban across multiple parameters, including whole blood coagulation time (CT), activated partial thromboplastin time (aPTT), and prothrombin time (PT) [1]. Furthermore, FDA-approved labeling explicitly states that there is no interconversion between the 21-(R) and 21-(S) diastereoisomers in vivo, and their plasma ratio remains constant at 65:35 regardless of metabolism or hepatic impairment [2]. This fixed stereochemical ratio in the clinical formulation is a defined quality attribute; procurement of the isolated 21S isomer serves fundamentally distinct purposes—including analytical reference standardization, impurity profiling, and stereospecific pharmacological investigations—that cannot be fulfilled by the mixed drug substance.

21S-Argatroban (Target) Isolated C-21 (S) epimer; 2‑ to 3‑fold higher coagulation assay response versus 21R
21R-Argatroban / Clinical Mix Lower potency profile; fixed 65:35 R:S mixture cannot substitute for pure S‑epimer reference
21S-Argatroban (Target) No in vivo interconversion; stable stereochemical identity for reference material
21R-Argatroban / Clinical Mix Plasma ratio constant at 65:35; does not provide isolated S‑epimer for impurity profiling
21S-Argatroban (Target) Required for metabolite M1 quantification and stereospecific pharmacological studies
Clinical Argatroban Formulation Mixed diastereoisomer drug product; not suitable as a single‑epimer reference standard

21S-Argatroban Differentiation Evidence


Anticoagulant Potency vs. 21R-Argatroban

In a direct head-to-head comparison conducted in healthy dogs, 21S-Argatroban demonstrated approximately 2- to 3-fold greater anticoagulant activity than 21R-Argatroban across five distinct coagulation parameters [1]. The quantified differences were: twice longer coagulation time of whole blood (CT), thrice longer recalcification time (RT), twice longer prothrombin time (PT), twice longer kaolin partial thromboplastin time (aPTT), and slightly longer thrombin time (TT) [1]. Additionally, the patent specification states that the anticoagulation action of 21S-Argatroban is 2–3 times that of 21R-Argatroban [2]. This stereospecific potency differential at the C-21 position is consistent with findings that the (21S) diastereomer exhibits significantly greater activity compared to the (21R) form .

Potency vs. 21R
Head‑to‑head
2‑ to 3‑fold greater anticoagulant activity across CT, RT, PT, aPTT, TT in canine model
Reported coagulation assay endpoint context; stereospecific potency difference
Data from patent specification; in vivo healthy dog model
Coagulation Thrombin inhibition Stereoselectivity

Metabolic Identity as Primary Metabolite M1

According to FDA-approved labeling, the primary metabolite (M1) of Argatroban—which is structurally identical to 21S-Argatroban—exerts 3- to 5-fold weaker anticoagulant effects than the parent Argatroban [1]. Plasma concentrations of M1 range between 0% and 20% of that of the parent drug [1]. Unchanged Argatroban remains the major component in plasma [2]. The Swiss Open Drug Database further quantifies this difference, reporting that the antithrombin effect of the primary metabolite M1 is 40-fold weaker than that of Argatroban [3]. This metabolic profile positions 21S-Argatroban as both a stereoisomer of clinical relevance and a distinct analyte requiring separate quantification in pharmacokinetic and bioanalytical studies.

Metabolite M1 Activity
Class‑level
3‑ to 5‑fold weaker (FDA); 40‑fold weaker (Swiss DB) than parent Argatroban
Metabolite reference standard context; supports separate quantification from parent drug
Plasma M1 range 0–20% of parent; CYP3A4/5‑mediated formation
Pharmacokinetics Metabolism CYP3A4/5

Separation Complexity from Epimeric Mixture

Argatroban is commercially available as a mixture of 21R and 21S diastereoisomers in a ratio of approximately 64:36 [1]. This prompted the design of efficient separation setups for the two epimers [1]. A dedicated separation method for obtaining optically pure 21S-Argatroban was disclosed, involving heating to reflux in a mixture of alcohol and water as solvent for 5–10 hours, followed by cooling, standing, filtration, and repeated cycles to achieve practical-grade separation [2]. Analytical separation has been achieved using CHIRALPAK® IA-3 columns under normal phase conditions with n-hexane/2-propanol/trifluoroacetic acid mobile phase [3]. The non-trivial separation requirements underscore that 21S-Argatroban is not a commodity chemical but a specialized stereoisomer requiring validated isolation protocols.

Separation Complexity
Method context
64:36 (±2%) R:S ratio in drug substance; isolation requires 5–10 h reflux or CHIRALPAK® IA‑3 chromatography
Validated chiral separation protocols; supplier purity documentation should be reviewed
Normal phase n‑hexane/2‑propanol/TFA mobile phase
Chiral separation Analytical chemistry Process development

Stereochemical Stability In Vivo

FDA-approved labeling explicitly states: 'There is no interconversion of the 21–(R):21–(S) diastereoisomers. The plasma ratio of these diastereoisomers is unchanged by metabolism or hepatic impairment, remaining constant at 65:35 (± 2%)' [1]. This finding is corroborated across multiple FDA package inserts [2]. The lack of in vivo epimerization means that the stereochemical identity of the administered compound is preserved throughout its pharmacokinetic lifetime. For analytical and quality control applications, this property validates the use of pure 21S-Argatroban as a stable reference standard that will not degrade or convert to the 21R form under standard storage or analytical conditions.

Stereochemical Stability
Reported
Interconversion rate: 0%; plasma R:S ratio remains 65:35 (±2%) regardless of metabolism or hepatic impairment
Confirms stability as analytical reference material; no epimerization during use
Based on FDA‑approved labeling across multiple manufacturers
Stereochemical stability Pharmacokinetics Bioequivalence

GHS Toxicological Classification

According to PubChem's authoritative compound database, 21S-Argatroban anhydrous carries GHS hazard classifications: H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) [1]. These classifications correspond to Acute Toxicity Category 4 for oral and dermal routes [1]. The compound is also classified with R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) and R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) . These hazard classifications are distinct from the safety profile of the clinical formulation and establish specific handling, storage, and disposal requirements for laboratory and industrial use.

GHS Classification
Class‑level
H302 (Harmful if swallowed), H312 (Harmful in contact with skin); R20/21/22, R51/53
Establishes laboratory handling and disposal requirements distinct from clinical formulation
Acute Tox. Cat. 4 oral/dermal; environmental hazard
Toxicology Safety Handling

21S-Argatroban Validated Application Scenarios


HPLC Impurity Profiling & Chiral Purity Standard

Given the fixed 65:35 diastereoisomer ratio in clinical Argatroban and the absence of in vivo interconversion [1], 21S-Argatroban serves as the essential reference standard for quantifying the S-epimer content in drug substance and drug product batches. Its 2- to 3-fold anticoagulant potency differential relative to 21R-Argatroban [2] further mandates accurate stereochemical quantification to ensure batch-to-batch consistency. Analytical methods employing CHIRALPAK® IA-3 columns have been validated for the separation of 21S-Argatroban from its epimer [3].

Metabolite Quantification in PK & Bioequivalence

As the primary circulating metabolite (M1) of Argatroban with 3- to 5-fold weaker anticoagulant activity than the parent drug [4], 21S-Argatroban is required as an authentic metabolite reference standard in bioanalytical method development and validation. Plasma concentrations of M1 range from 0% to 20% of parent drug levels [4], necessitating a discrete reference material for accurate LC-MS/MS quantification in clinical pharmacokinetic and bioequivalence studies.

Stereospecific Thrombin Inhibition Studies

The 2- to 3-fold superior anticoagulant activity of 21S-Argatroban over 21R-Argatroban across multiple coagulation parameters (CT, RT, PT, aPTT, TT) [2] establishes this compound as a critical probe for investigating stereochemical determinants of direct thrombin inhibition. Researchers studying structure-activity relationships of peptidomimetic thrombin inhibitors require the isolated 21S epimer to decouple the contributions of individual stereoisomers from the clinical mixture.

API Manufacturing Process Development & QC

The specialized separation methods required to isolate optically pure 21S-Argatroban—including alcohol/water reflux recrystallization over 5–10 hour cycles [5]—make this compound valuable for validating synthetic routes and purification protocols in API manufacturing. Quality control laboratories utilize pure 21S-Argatroban to establish system suitability parameters for chiral chromatographic methods and to verify that manufacturing processes consistently meet the 65:35 diastereoisomer specification.

Application
Selection Property
Validation Focus
Chiral Purity Standard for Drug Substance Analysis
Epimer ratio and stereochemical purity
Chiral chromatographic method validation; batch‑to‑batch consistency
Metabolite Reference for Pharmacokinetic Research
M1 identity and plasma concentration window
Bioanalytical method accuracy for M1 in human plasma research matrices
Stereospecific Thrombin Inhibition Studies
Coagulation assay response profile
Endpoint characterization across CT, aPTT, PT parameters
API Manufacturing Process Development
Isolation reproducibility and diastereoisomer ratio
Process consistency; system suitability for chiral methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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